α1A-Adrenoceptor Subtype Selectivity: Indoramin vs. Non-Selective Quinazolines
Indoramin is a selective α1A-adrenoceptor antagonist, in stark contrast to clinically dominant quinazoline alpha-blockers like prazosin, doxazosin, and terazosin, which are non-selective across α1 subtypes [1]. Quantitative binding data from human cloned receptors demonstrate that indoramin exhibits at least a 10-fold lower affinity for the α1B and α1D subtypes compared to α1A (pKi = 8.4) [1]. In comparison, prazosin, doxazosin, and terazosin show high, non-selective affinity for all three subtypes with similar pKi values (e.g., terazosin Ki values of 3.91 nM for α1a, 0.79 nM for α1b, and 1.16 nM for α1d) .
| Evidence Dimension | Receptor Subtype Selectivity (α1A vs. α1B/α1D affinity difference) |
|---|---|
| Target Compound Data | ≥10-fold selectivity for α1A over α1B/α1D subtypes (human cloned receptors) [1] |
| Comparator Or Baseline | Prazosin, Doxazosin, Terazosin: Non-selective (Ki ratios ≈ 1-5 across subtypes) |
| Quantified Difference | Indoramin is selective; comparators are non-selective. |
| Conditions | Radioligand binding assays using [³H]prazosin in CHO cells expressing cloned human α1A, α1B, and α1D-adrenoceptors [1] |
Why This Matters
This subtype selectivity is critical for experiments aimed at isolating α1A-mediated physiological responses (e.g., in prostate or lower urinary tract) without confounding α1B/α1D vascular effects.
- [1] Proudman RGW, Pupo AS, Baker JG. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacol Res Perspect. 2020;8(4):e00602. View Source
